Product packaging for 2,7-Diethyl-10H-phenothiazine(Cat. No.:CAS No. 65703-20-0)

2,7-Diethyl-10H-phenothiazine

Cat. No.: B14472743
CAS No.: 65703-20-0
M. Wt: 255.4 g/mol
InChI Key: VHSJJHYEQGOAGG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Phenothiazine (B1677639) Chemistry

The journey of phenothiazine chemistry began in the late 19th century, not in medicine, but in the burgeoning dye industry. In 1876, Heinrich Caro at BASF synthesized methylene (B1212753) blue, a prominent phenothiazine derivative. nih.govmdpi.com This was followed by the first synthesis of the parent compound, phenothiazine (10H-dibenzo-[b,e]-1,4-thiazine), by Heinrich August Bernthsen in 1883 by reacting diphenylamine (B1679370) with sulfur. nih.govmdpi.comnih.gov Bernthsen also correctly deduced the structure of methylene blue in 1885. nih.govmdpi.com

Initially, the applications of phenothiazines were varied. Paul Ehrlich, a pioneer in chemotherapy, utilized methylene blue in his cell-staining research in the 1880s. nih.gov For several decades, phenothiazine itself was employed as an insecticide, introduced by DuPont in 1935, and as an anthelmintic for livestock and humans in the 1940s. nih.govumich.edu However, its use in these areas declined with the advent of more stable compounds like DDT. nih.gov

A significant turning point occurred in the 1940s at the Rhône-Poulenc laboratories in Paris, where chemists, including Paul Charpentier, began synthesizing derivatives of phenothiazine. nih.govmdpi.com This research led to the discovery of promethazine, which, while ineffective against organisms, displayed potent antihistamine and sedative properties. nih.gov This discovery opened the floodgates for the exploration of phenothiazine derivatives as therapeutic agents, leading to the development of chlorpromazine (B137089) in the 1950s, the first effective antipsychotic drug, which revolutionized the treatment of psychiatric disorders. nih.gov This historical trajectory from dye to insecticide to groundbreaking pharmaceutical underscores the versatility of the phenothiazine scaffold. mdpi.comnih.gov

Structural Characteristics of the Phenothiazine Core and its Derivatives

The unique properties and diverse applications of phenothiazine derivatives are deeply rooted in the distinct structural features of the parent molecule.

Tricyclic Nitrogen-Sulfur Heterocycles

Phenothiazine is a heterocyclic compound featuring a tricyclic system where two benzene (B151609) rings are fused to a central 1,4-thiazine ring, which contains both a nitrogen and a sulfur atom. nih.govchemeo.comtandfonline.comnih.gov This arrangement of atoms creates an electron-rich system due to the presence of the lone pair electrons on the nitrogen and sulfur heteroatoms. acs.orgnih.gov The electron-donating nature of these heteroatoms significantly influences the compound's electronic properties, making it a potent electron donor in charge-transfer complexes and a key component in materials for optoelectronics. nih.govacs.orgrsc.org

Non-Planar "Butterfly" Conformation and Dihedral Angles

A defining characteristic of the phenothiazine core is its non-planar, folded structure, often described as a "butterfly" conformation. google.comnih.govmdpi.comrsc.org The molecule is folded along the axis connecting the sulfur and nitrogen atoms, resulting in the two flanking benzene rings forming a distinct dihedral angle. google.comnih.govmdpi.com In the parent phenothiazine molecule, this dihedral angle is reported to be 158.5°. nih.govvulcanchem.comacs.org However, this angle is not fixed and can vary significantly depending on the nature and position of substituents on the tricyclic framework. For instance, the dihedral angle in 10-methyl-10H-phenothiazine is 39.53(10)°. google.comnih.govmdpi.com This non-planar geometry is crucial as it can inhibit close intermolecular packing and the formation of aggregates or excimers, which is a desirable property in the design of materials for applications like organic light-emitting diodes (OLEDs). rsc.orgrsc.org

The central six-membered thiazine (B8601807) ring typically adopts a boat conformation. google.comnih.govmdpi.com The specific dihedral angle and the degree of puckering in the central ring are influenced by the steric and electronic effects of the substituents attached to the phenothiazine core.

CompoundDihedral Angle (°)Reference
Phenothiazine158.5 nih.govvulcanchem.comacs.org
10-Methyl-10H-phenothiazine39.53 google.comnih.govmdpi.com
10-(prop-2-ynyl)-10H-phenothiazine33.5 nih.gov
A Phenothiazine Fused-Ring System23.13 nih.gov
10-ethyl-10H-phenothiazine-3-carbaldehyde21.1 acs.org

This table presents a selection of reported dihedral angles for various phenothiazine derivatives to illustrate the structural variability.

Rationale for Substituent Effects in Phenothiazine Derivatives

The strategic placement of substituents on the phenothiazine ring is a powerful tool for tuning its chemical and physical properties. The effects of these substituents can be broadly categorized as electronic and steric.

Electron-donating or electron-withdrawing groups can significantly alter the electron density distribution within the phenothiazine system. This, in turn, influences the molecule's redox potential, the energy levels of its frontier molecular orbitals (HOMO and LUMO), and its photophysical properties. researchgate.netnih.govdiva-portal.org For example, attaching electron-withdrawing groups generally leads to more positive oxidation potentials. nih.gov The positions of substitution are also critical. The phenothiazine nucleus is highly susceptible to electrophilic substitution, primarily at the 3- and 7-positions. nih.gov Substituents at these positions, as well as at the 10-position (the nitrogen atom), can modulate the electronic properties. nih.gov

In the case of 2,7-Diethyl-10H-phenothiazine , the two ethyl groups at the 2 and 7 positions are electron-donating through an inductive effect. This would be expected to increase the electron density of the aromatic rings, thereby lowering the oxidation potential compared to the unsubstituted phenothiazine. The substitution pattern is symmetric, which can influence the molecule's packing in the solid state. The ethyl groups also introduce steric bulk, which can further influence the butterfly angle and intermolecular interactions. Studies on related 2,7-disubstituted systems, such as 2,7-diazaphenothiazines, have shown that this substitution pattern can lead to promising biological activities. acs.orgrsc.org

Overview of Research Trajectories for this compound and its Analogues

While specific research focused solely on this compound is not extensively documented in publicly available literature, the research on analogous 2,7-disubstituted and N-alkylated phenothiazines provides a clear indication of its potential areas of application.

One major research trajectory is in the field of materials science . Due to their excellent electron-donating and redox-active nature, phenothiazine derivatives are extensively studied for use in organic electronics. nih.govconnectjournals.com They are incorporated into polymers and small molecules for applications as:

Hole-transporting materials in perovskite solar cells and OLEDs. acs.org

Redox-active components in organic batteries and redox flow batteries, where their ability to undergo stable and reversible oxidation is key. nih.gov The redox potentials of phenothiazine derivatives can be tuned by substitution, with values for N-substituted derivatives occurring around 3.5 and 4.1 V vs. Li/Li+. nih.gov

Photocatalysts in organic synthesis, leveraging their ability to absorb light and participate in electron transfer reactions.

Another significant area of research is in medicinal chemistry . The phenothiazine scaffold is considered a "privileged structure" due to its recurrence in a wide range of biologically active compounds. chemeo.com Research on phenothiazine derivatives continues to explore their potential as:

Anticancer agents. acs.orgrsc.org

Antimicrobial and antifungal agents. connectjournals.com

Modulators of cholinesterase activity, with relevance to neurodegenerative diseases.

The synthesis of 2,7-dialkyl-10H-phenothiazines like the diethyl derivative could be pursued to investigate how the specific alkyl chain length and position influence these properties. For example, the lipophilicity conferred by the ethyl groups could affect solubility and membrane permeability, which are critical parameters for both material and biological applications. The synthesis could potentially be achieved through methods like the thionation of the corresponding substituted diphenylamine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NS B14472743 2,7-Diethyl-10H-phenothiazine CAS No. 65703-20-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65703-20-0

Molecular Formula

C16H17NS

Molecular Weight

255.4 g/mol

IUPAC Name

2,7-diethyl-10H-phenothiazine

InChI

InChI=1S/C16H17NS/c1-3-11-6-8-15-14(9-11)17-13-7-5-12(4-2)10-16(13)18-15/h5-10,17H,3-4H2,1-2H3

InChI Key

VHSJJHYEQGOAGG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)SC3=C(N2)C=CC(=C3)CC

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 2,7 Diethyl 10h Phenothiazine

General Synthetic Routes to the 10H-Phenothiazine Scaffold

The synthesis of the tricyclic 10H-phenothiazine core is a well-established area of heterocyclic chemistry. The primary approaches involve the formation of the central thiazine (B8601807) ring through cyclization reactions, which can be broadly categorized into methods involving intramolecular ring closure and those based on intermolecular cross-coupling followed by cyclization.

Cyclization Reactions for Ring Formation

Cyclization strategies are fundamental to forming the phenothiazine (B1677639) structure. One of the most traditional and direct methods involves the fusion of a diarylamine, such as diphenylamine (B1679370), with elemental sulfur at high temperatures, often in the presence of a catalyst like iodine or aluminum chloride. dtic.milyoutube.com This reaction proceeds through a thionation process, where sulfur inserts to form the heterocyclic ring.

Modern transition-metal-catalyzed reactions have become cornerstones for constructing the phenothiazine core with greater efficiency and control. jmedchem.com The Ullmann condensation, a copper-catalyzed reaction, is a classic method used for forming carbon-nitrogen and carbon-sulfur bonds. wikipedia.orgorganic-chemistry.org In the context of phenothiazine synthesis, it can be employed to couple an aryl halide with an aminothiophenol derivative, leading to an intermediate that cyclizes to form the phenothiazine ring. dtic.mil While effective, traditional Ullmann conditions often require harsh conditions, including high temperatures and polar solvents. wikipedia.orgresearchgate.net

More recently, palladium-catalyzed methods like the Buchwald-Hartwig amination have offered milder and more versatile alternatives. wikipedia.orglibretexts.org This reaction facilitates the coupling of an aryl halide with an amine. organic-chemistry.orgacsgcipr.org A synthetic strategy for phenothiazine could involve an intramolecular Buchwald-Hartwig amination of a pre-assembled precursor, such as a 2-amino-2'-halodiphenyl sulfide (B99878), to form the final ring system under relatively gentle conditions. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond and close the ring. libretexts.org

MethodDescriptionKey Reagents/CatalystsTypical Conditions
Sulfur Fusion Direct reaction of a diarylamine with elemental sulfur.Diarylamine, Sulfur, Iodine (catalyst)High temperature (140-260°C)
Ullmann Condensation Copper-catalyzed coupling of an aryl halide and an amine/thiol.Aryl halide, Aminothiophenol, Copper (CuI, Cu₂O)High temperature (>200°C), Polar solvents
Buchwald-Hartwig Amination Palladium-catalyzed intramolecular cyclization of a halo-substituted diaryl sulfide.2-Amino-2'-halodiphenyl sulfide, Pd catalyst, Phosphine ligand, BaseMild to moderate temperatures

Sulfur Insertion and Anilines Cross-Coupling

This approach builds the phenothiazine scaffold by first constructing a diaryl sulfide or diarylamine intermediate, followed by the crucial ring-forming step. A two-step synthesis can be achieved through a dual-catalytic ortho-thioarylation of anilines, which creates the necessary diaryl sulfide precursor. This intermediate can then be cyclized to the phenothiazine core using either an Ullmann-Goldberg or Buchwald-Hartwig coupling reaction.

Another established route involves the reaction of an o-aminothiophenol with a reactive cyclohexanone (B45756) derivative. This condensation reaction, followed by aromatization, provides a direct entry to the phenothiazine system. rsc.org Similarly, condensing anilines with cyclohexanone to form a Schiff base, which is then heated with sulfur, also yields the phenothiazine core. semanticscholar.org These methods highlight the versatility of using readily available starting materials to construct the complex heterocyclic system.

Introduction of Alkyl Substituents at the 2,7-Positions

To synthesize the target molecule, 2,7-diethyl-10H-phenothiazine, the ethyl groups must be introduced onto the aromatic rings. This can be achieved either by using starting materials that already contain these substituents or by functionalizing the pre-formed phenothiazine scaffold.

Pre-functionalization of Starting Materials

A logical approach to ensure the correct placement of the ethyl groups at the 2 and 7 positions is to begin the synthesis with appropriately substituted precursors. For example, the reaction of two equivalents of 4-ethylaniline (B1216643) with sulfur could theoretically produce the symmetrically substituted this compound. Similarly, a diarylamine precursor like bis(4-ethylphenyl)amine (B13129977) could be subjected to thionation. dtic.mil

Alternatively, a cross-coupling strategy could be employed. For instance, an Ullmann or Buchwald-Hartwig reaction between 4-ethylaniline and 1-bromo-2-mercapto-4-ethylbenzene would create the necessary diaryl sulfide intermediate, which could then be cyclized to form the desired 2,7-diethyl substituted phenothiazine. This pre-functionalization strategy offers superior control over the regiochemistry of the final product.

Post-synthesis Functionalization at Aromatic Positions

Introducing substituents directly onto the aromatic positions of the 10H-phenothiazine core is another viable strategy. The electron-rich nature of the phenothiazine ring system makes it susceptible to electrophilic aromatic substitution reactions. jmedchem.com

The Friedel-Crafts alkylation is a classic method for installing alkyl groups onto aromatic rings. wikipedia.orgmasterorganicchemistry.com This reaction involves treating the phenothiazine with an alkylating agent, such as ethyl bromide or ethyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orggoogle.commt.com The reaction proceeds via the formation of an electrophilic carbocation species that attacks the aromatic ring. mt.com However, this method faces significant challenges. The phenothiazine nucleus is highly reactive, which can lead to a lack of regioselectivity and the formation of multiple isomers. Furthermore, the introduction of an activating ethyl group can make the product more reactive than the starting material, leading to over-alkylation. masterorganicchemistry.com Achieving selective disubstitution at only the 2 and 7 positions is difficult to control. jmedchem.com While Friedel-Crafts acylation followed by reduction can offer better regioselectivity, direct alkylation remains a more straightforward but less controlled approach. nih.gov

StrategyMethodDescriptionAdvantagesDisadvantages
Pre-functionalization Synthesis from substituted precursorsUsing starting materials like 4-ethylaniline or bis(4-ethylphenyl)amine in cyclization reactions.High regioselectivity; unambiguous product formation.Requires synthesis of specific, potentially non-commercial starting materials.
Post-synthesis Functionalization Friedel-Crafts AlkylationDirect reaction of 10H-phenothiazine with an ethyl halide and a Lewis acid catalyst (e.g., AlCl₃).Uses a simple, readily available starting material (phenothiazine).Poor regioselectivity; risk of over-alkylation and isomer formation.

N-Functionalization and 10-Position Derivatization

The nitrogen atom at the 10-position of the phenothiazine ring is a key site for derivatization, allowing for the modulation of the molecule's electronic and steric properties. The hydrogen atom on the nitrogen is weakly acidic and can be readily removed by a base, generating a nucleophilic phenothiazide anion that can react with various electrophiles.

N-alkylation is commonly achieved by treating the this compound with an alkyl halide (e.g., an alkyl iodide or bromide) in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521). nih.govnih.gov The choice of base and solvent can influence the reaction's efficiency. For instance, deprotonation with NaH in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) provides a powerful nucleophile for subsequent reaction. nih.govnih.gov

Similarly, N-acylation can be performed by reacting the phenothiazine with an acyl chloride or acid anhydride. ijrap.netnahrainuniv.edu.iq These reactions typically proceed smoothly, often in the presence of a mild base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. nahrainuniv.edu.iq This functionalization introduces a carbonyl group onto the nitrogen, which can serve as a handle for further modifications or to alter the electronic properties of the heterocyclic system. These N-functionalization reactions are generally high-yielding and provide a straightforward route to a diverse range of 10-substituted phenothiazine derivatives. nih.gov

N-Alkylation and N-Acylation

The secondary amine within the central ring of phenothiazines is a key site for functionalization. The hydrogen atom on the nitrogen can be readily substituted with a variety of alkyl and acyl groups.

N-Alkylation is typically achieved by treating the phenothiazine scaffold with an alkyl halide in the presence of a base. The base deprotonates the nitrogen, generating a more nucleophilic phenothiazinate anion that subsequently attacks the electrophilic alkyl halide. Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). The choice of solvent and reaction conditions can be optimized to achieve high yields. For instance, microwave-assisted N-alkylation has been shown to provide good yields in shorter reaction times using solvents like alcohols or polyethylene (B3416737) glycol (PEG). researchgate.net

N-Acylation involves the introduction of an acyl group onto the nitrogen atom, forming an amide linkage. This is generally accomplished by reacting the phenothiazine with an acyl chloride or anhydride. A general procedure for N-acylation involves reacting the phenothiazine with an acyl chloride, such as chloroacetyl chloride, in an inert solvent like dry benzene (B151609). The reaction mixture is often refluxed to drive the reaction to completion.

These N-functionalization reactions provide a direct route to modify the electronic and steric properties of the phenothiazine core.

Reaction TypeReagent(s)Base/CatalystTypical ConditionsProduct Type
N-AlkylationAlkyl Halide (e.g., Butyl Bromide, Ethyl Iodide)NaH, K₂CO₃, NaOHAnhydrous DMF or Toluene, often with heating10-Alkyl-phenothiazine
N-AcylationAcyl Chloride (e.g., Acetyl Chloride, Chloroacetyl Chloride)None or Et₃NDry Benzene or Toluene, reflux10-Acyl-phenothiazine
N-PhosphorylationPhosphoryl Chloride derivativeNaHTHF, reflux10-Phosphoryl-phenothiazine

Selective Reductive Amination at Nitrogen Centers

While classical reductive amination involves the reaction of a carbonyl compound with a primary or secondary amine in the presence of a reducing agent, its direct application to functionalize the phenothiazine nitrogen is not widely documented under that specific terminology. However, related reductive N-alkylation processes that achieve a similar transformation have been developed.

One such method is the reductive N-phenylethylation of phenothiazine. This reaction utilizes an enol ether, such as methyl 4-(2-methoxyvinyl)benzoate, which reacts with the phenothiazine nitrogen under acidic conditions (trifluoroacetic acid) in the presence of a reducing agent like triethylsilane. nih.gov This process results in the formation of a new carbon-nitrogen bond at the 10-position through a reductive pathway, effectively serving as a specialized form of reductive N-alkylation. This strategy expands the toolkit for introducing complex side chains onto the phenothiazine nucleus.

Chemical Transformations of this compound Analogues

Beyond direct functionalization of the nitrogen atom, the phenothiazine scaffold and its substituents can undergo a variety of chemical transformations.

Oxidation Reactions leading to Sulfoxides and Sulfones

The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of corresponding sulfoxides and, upon further oxidation, sulfones. nih.gov These transformations significantly alter the geometry and electronic properties of the heterocyclic core, moving from the non-planar "butterfly" conformation of the phenothiazine to more rigid, oxidized structures.

Sulfoxide (B87167) Formation: The selective oxidation to the sulfoxide (S=O) can be achieved using a range of mild oxidizing agents. Commonly employed reagents include:

Hydrogen Peroxide (H₂O₂): Often used in combination with a catalyst or in acidic media.

Aqueous Nitrous Acid (HONO): A simple and effective method for preparing phenothiazine sulfoxides at room temperature. nih.gov

Ferric Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O): Can be used as a catalyst with oxygen as a green oxidant. nih.govchemrxiv.org

Sulfone Formation: More potent oxidizing conditions are required to convert the sulfide or sulfoxide to the sulfone (SO₂) stage. A standard laboratory method involves the use of 30% hydrogen peroxide in glacial acetic acid. researchgate.net The use of stronger oxidants ensures the complete oxidation of the sulfur atom.

The oxidation state of the sulfur atom has a profound impact on the molecule's electronic properties, with the electron-donating sulfide group being converted into the electron-withdrawing sulfoxide and sulfone groups. nih.gov

Target ProductOxidizing Agent(s)Typical Conditions
Phenothiazine-5-oxideAqueous Nitrous AcidRoom Temperature
Phenothiazine-5-oxideHydrogen Peroxide / Tungstate ComplexPhase-transfer catalyst
Phenothiazine-5-oxideNitric OxideNot specified
Phenothiazine-5,5-dioxide30% Hydrogen PeroxideGlacial Acetic Acid

Functional Group Interconversions on Ethyl Moieties

The ethyl groups at the 2- and 7-positions of the phenothiazine ring possess reactive C-H bonds at the benzylic-like position (the carbon atom directly attached to the aromatic ring). These sites are amenable to functional group interconversions through radical-mediated reactions and oxidation. masterorganicchemistry.com

Benzylic Bromination: The hydrogen atoms on the methylene (B1212753) group of the ethyl substituents can be selectively replaced with bromine via a free-radical halogenation reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically used with a radical initiator such as AIBN (azobisisobutyronitrile) or under photochemical conditions (UV light). masterorganicchemistry.comscientificupdate.com This reaction proceeds through a resonance-stabilized benzylic radical intermediate, favoring substitution at this position. chemistrysteps.com The resulting benzylic bromides are versatile intermediates for further nucleophilic substitution reactions.

Benzylic Oxidation: The ethyl side chains can be oxidized to various functional groups. Treatment with strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can cleave the benzylic C-H bonds and oxidize the entire side chain to a carboxylic acid group (-COOH). masterorganicchemistry.com This provides a method for converting the 2,7-diethyl derivative into 10H-phenothiazine-2,7-dicarboxylic acid. Milder or more selective oxidizing agents can potentially yield ketones (acetophenones) at the benzylic position. nih.govorganic-chemistry.org

These transformations on the peripheral ethyl groups allow for the introduction of new functionalities without altering the core heterocyclic structure, enabling the synthesis of a wide array of derivatives.

Electronic and Optical Properties of 2,7 Diethyl 10h Phenothiazine

Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)

The arrangement of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is fundamental to the electronic properties of a molecule, defining its electron-donating and accepting capabilities and influencing its optical transitions.

The phenothiazine (B1677639) ring system is inherently a potent electron donor. rsc.org This characteristic arises from the presence of two electron-rich heteroatoms, nitrogen and sulfur, within its tricyclic structure. rsc.orgacs.orgrsc.org The lone pair of electrons on the nitrogen atom and the d-orbitals of the sulfur atom can participate in the π-conjugation of the aromatic system, significantly increasing its electron-donating strength. beilstein-journals.org In many phenothiazine-based donor-acceptor systems, the HOMO is predominantly localized on the phenothiazine moiety, underscoring its role as the primary electron-donating unit. beilstein-journals.orgacs.org The core's non-planar "butterfly" conformation helps to suppress intermolecular π-π stacking, which can preserve its intrinsic electronic properties in the solid state. rsc.org

Table 1: Expected Frontier Molecular Orbital Characteristics of 2,7-Diethyl-10H-phenothiazine This table is based on established principles for phenothiazine derivatives, as specific experimental data for this compound is not available.

Property Expected Characteristic Rationale
HOMO Energy Raised relative to unsubstituted 10H-phenothiazine Electron-donating inductive effect of the two ethyl groups.
LUMO Energy Minor change relative to unsubstituted 10H-phenothiazine Alkyl groups have a minimal effect on the LUMO level.
HOMO-LUMO Gap Slightly reduced relative to unsubstituted 10H-phenothiazine Primarily due to the destabilization (raising) of the HOMO.
HOMO Localization Predominantly on the tricyclic phenothiazine core Inherent property of the electron-rich phenothiazine system.
LUMO Localization Distributed across the aromatic rings Typical for phenothiazine systems without strong acceptor groups.

Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular charge transfer (ICT) is a fundamental process in many donor-acceptor (D-A) molecules, where an electron is transferred from the electron-donating part of the molecule to the electron-accepting part upon photoexcitation. rsc.orgsci-hub.se Phenothiazine, being a strong electron donor, is a common component in molecules designed to exhibit ICT. rsc.orgrsc.org

The efficiency of ICT is highly dependent on the strength of the donor and acceptor moieties, as well as the nature of the linker connecting them. rsc.org In a series of tetrapyrazinoporphyrazines, phenothiazine-10-yl was found to be the strongest donor, leading to efficient deactivation of the excited states through ICT. rsc.org The presence of a conjugated linker between the donor and acceptor facilitates ICT, whereas an aliphatic linker can lead to photoinduced electron transfer (PET). rsc.org

The occurrence of ICT is often characterized by a broad, structureless, and weak absorption band at longer wavelengths. researchgate.net For example, a series of ethynylated N-octylphenothiazine aldehydes showed an ICT absorption band around 399 nm and an emission band at 535 nm in chloroform. researchgate.net The oxidation of the sulfur atom in the phenothiazine ring can significantly modulate the ICT characteristics. rsc.org In some D-A systems incorporating phenothiazine, strong ground-state polarization can lead to new optical transitions, with absorption extending into the near-infrared region. nih.gov

Solvatochromism and Environmental Sensitivity of Optical Properties

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule and is particularly pronounced in molecules that exhibit a significant change in dipole moment upon excitation, such as those undergoing ICT. researchgate.netemerald.com

Phenothiazine derivatives often exhibit positive solvatochromism, meaning their emission spectra show a bathochromic (red) shift as the polarity of the solvent increases. researchgate.net This is indicative of a more polar excited state compared to the ground state, which is stabilized to a greater extent by polar solvents. researchgate.net For instance, a series of ethynylated N-octylphenothiazine aldehydes displayed positive solvatochromism across a range of solvents from hexane (B92381) to DMSO. researchgate.net Similarly, other phenothiazine derivatives have shown a noticeable red shift in their emission spectra with increasing solvent polarity. researchgate.net

The sensitivity of the optical properties of phenothiazine derivatives to their environment makes them useful as probes for solvent polarity. rsc.org In one study, a phenothiazine-functionalized pyridine-based molecule showed a significant shift in its absorption to longer wavelengths in highly polar solvents like chloroform, DMF, and ethanol (B145695) compared to low-polarity solvents like diethyl ether and THF. rsc.org However, in some cases, a hypsochromic (blue) shift can be observed in protic solvents like methanol, accompanied by fluorescence quenching. researchgate.net This complex behavior is attributed to specific interactions between the solute and solvent molecules.

Electrochemical Behavior and Redox Chemistry of 2,7 Diethyl 10h Phenothiazine

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) Studies

Cyclic voltammetry (CV) is a principal technique used to investigate the redox behavior of phenothiazine (B1677639) compounds. Typically, phenothiazine derivatives exhibit two successive single-electron oxidations in CV scans. uni-freiburg.deacs.org This behavior is anticipated for 2,7-Diethyl-10H-phenothiazine, where the molecule would first lose one electron to form a radical cation, and upon further increase in potential, lose a second electron to form a dication.

Square wave voltammetry (SWV) has also been employed to study the electrochemical oxidation of phenothiazine derivatives, such as 10H-phenothiazine-1-carboxylic acid, effectively evidencing the initial monoelectronic oxidation step at low potentials. researchgate.net

The first oxidation step of phenothiazines is characteristically a one-electron, reversible process that yields a stable radical cation. acs.orgacs.org This initial oxidation is a hallmark of the electron-rich phenothiazine nucleus. The process involves the removal of an electron from the highest occupied molecular orbital (HOMO), which is delocalized over the heterocyclic system. For many phenothiazine derivatives, this first oxidation wave in the cyclic voltammogram shows a peak separation close to the ideal 60 mV for a reversible one-electron transfer, confirming the stability of the resulting radical cation on the experimental timescale. uky.edu The formation of this radical cation is often accompanied by a distinct color change; for instance, solutions of some phenothiazine derivatives turn pink upon the first one-electron oxidation. mdpi.com

The radical cation of phenothiazine is notably stable, a property that underpins its utility in various applications like redox mediators and batteries. acs.org This stability arises from the extensive delocalization of the unpaired electron and the positive charge across the tricyclic aromatic system.

In contrast, the second oxidation process, leading to the formation of a dication, is often less reversible or entirely irreversible. uky.edu For derivatives like N-ethylphenothiazine (EPT) and N-ethyl-3,7-dimethylphenothiazine (DMeEPT), the second oxidation event in cyclic voltammograms shows peak separations significantly larger than 60 mV, indicating the formation of unstable dications. uky.edu The dication of the parent 10H-phenothiazine is known to be unstable, and N-alkylated derivatives also show rapid decomposition in the dication state. acs.orguky.edu However, the presence of electron-donating substituents, such as alkyl or methoxy (B1213986) groups, can enhance the stability of the dication compared to the unsubstituted parent compound by helping to delocalize the second positive charge. uni-freiburg.deuky.edu

Oxidation Potentials and Their Correlation with Electronic Structure

The oxidation potentials of phenothiazines are directly related to their electronic structure, specifically the energy level of the HOMO. A higher HOMO energy results in a lower oxidation potential, as the electron is more easily removed. The introduction of substituents onto the phenothiazine ring can significantly alter the HOMO energy and, consequently, the redox potentials.

Electrochemical data for analogous compounds provide insight into the expected oxidation potentials for this compound. The table below presents the half-wave potentials for the two successive oxidation steps of N-ethylphenothiazine (EPT) and its 3,7-dimethyl substituted counterpart (DMeEPT), measured against the ferrocenium/ferrocene (Fc+/Fc) reference.

Data sourced from reference uky.edu. The second oxidation potential is an approximation as the process is not fully reversible.

Influence of Diethyl Substituents on Redox Potentials

Substituents on the phenothiazine core play a crucial role in tuning the redox potentials. Electron-donating groups (EDGs) increase the electron density in the aromatic system, raising the HOMO energy level and thus lowering the potential required for oxidation. Conversely, electron-withdrawing groups (EWGs) lower the HOMO energy and increase the oxidation potential.

The ethyl groups at the 2 and 7 positions of this compound are classified as electron-donating alkyl groups. Their effect can be inferred from studies on similar substituted phenothiazines. For example, the addition of two methyl groups at the 3 and 7 positions (para to the nitrogen atom) in N-ethyl-3,7-dimethylphenothiazine (DMeEPT) lowers the first oxidation potential by approximately 115 mV compared to the unsubstituted N-ethylphenothiazine (EPT). uky.edu This trend is consistent with the electron-donating nature of alkyl groups (Hammett constant for methyl is -0.17). uky.edu

Therefore, it is expected that the two ethyl groups in this compound will similarly lower its oxidation potential relative to the parent 10H-phenothiazine. This effect makes the compound easier to oxidize and can also slightly improve the stability of the resulting cationic species by helping to delocalize the positive charge. uky.edu

Spectroscopic Characterization and Structural Elucidation of 2,7 Diethyl 10h Phenothiazine

Fourier-Transform Infrared (FT-IR) Spectroscopy

No publicly available FT-IR spectrum for 2,7-Diethyl-10H-phenothiazine was found. However, based on the known spectra of related phenothiazine (B1677639) compounds, a hypothetical spectrum would be expected to show characteristic absorption bands. For the parent 10H-phenothiazine, a key vibration is the N-H stretch, typically observed around 3340 cm⁻¹. researchgate.net Other significant bands include the symmetric C-S-C stretching mode near 1080 cm⁻¹ and ring C=C breathing vibrations between 1445 cm⁻¹ and 1595 cm⁻¹. researchgate.net For this compound, one would also anticipate strong bands corresponding to the C-H stretching and bending modes of the ethyl groups. General reviews of phenothiazine derivatives confirm that the infrared spectrum is sensitive to the substitution pattern on the aromatic rings. clockss.org

X-ray Crystallography and Single-Crystal Diffraction

No crystal structure data for this compound is present in the searched crystallographic databases. Therefore, specific details on its molecular geometry, conformation, and crystal packing are not available.

Molecular Geometry and Conformation in Solid State

While data for the target compound is unavailable, studies on analogous structures provide insight into the likely conformation. Phenothiazine derivatives characteristically adopt a non-planar, butterfly structure. nih.govresearchgate.net The central six-membered thiazine (B8601807) ring typically assumes a boat conformation. researchgate.net The degree of folding, defined by the dihedral angle between the two outer benzene (B151609) rings, varies depending on the substituents. For instance, in 10-methyl-10H-phenothiazine, this angle is 39.53°. researchgate.net In 10-ethyl-10H-phenothiazine-3-carbaldehyde, the angle is significantly smaller at 21.1°, suggesting that substituents on the benzene rings can flatten the tricycle. researchgate.net It is plausible that this compound would exhibit a similar folded, butterfly-shaped geometry.

Intermolecular Interactions and Crystal Packing

Without experimental crystal structure data, a definitive analysis of the intermolecular interactions and crystal packing for this compound is not possible. However, analysis of related compounds reveals common packing motifs. For example, the crystal structure of 10-methyl-10H-phenothiazine features π–π stacking interactions between the aromatic rings of neighboring molecules, with a centroid–centroid distance of 3.6871 Å. researchgate.net In 10-ethyl-10H-phenothiazine-3-carbaldehyde, the packing is stabilized by weak C—H⋯O hydrogen bonds and π–π interactions with a centroid-centroid distance of 3.801 Å. researchgate.net These types of weak intermolecular forces would likely play a significant role in the crystal lattice of this compound as well.

Theoretical and Computational Chemistry of 2,7 Diethyl 10h Phenothiazine

Density Functional Theory (DFT) for Ground-State Properties

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and ground-state properties of molecules. samipubco.comemerald.com For phenothiazine (B1677639) derivatives, DFT calculations are crucial for predicting their geometry, stability, and electronic characteristics, which are foundational to their applications in materials science and medicine. mdpi.comnih.gov

Geometry Optimization and Conformational Analysis

The phenothiazine core is characterized by a non-planar, butterfly-like structure. emerald.comnih.gov DFT calculations are employed to find the most stable three-dimensional arrangement of atoms, known as geometry optimization. Functionals like B3LYP, often paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are commonly used for this purpose. samipubco.commdpi.commdpi.com

A key feature of the phenothiazine structure is the dihedral (or folding) angle between the two outer benzene (B151609) rings, which is dictated by the central thiazine (B8601807) ring. mdpi.com Computational studies on various phenothiazine derivatives show this angle is typically between 130° and 160°, indicating a significantly bent structure. mdpi.comacs.org This bending is not merely a result of crystal packing forces but is an inherent steric feature of the molecule. mdpi.com For 2,7-Diethyl-10H-phenothiazine, the ethyl groups are not expected to dramatically alter this fundamental butterfly conformation. DFT calculations can also identify different conformers, such as the quasi-axial (ax) and quasi-equatorial (eq) forms, which can influence the material's electrochemical properties. rsc.org

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents typical bond lengths and angles for a phenothiazine structure optimized using DFT, which are expected to be similar for the 2,7-diethyl derivative.

ParameterTypePredicted Value
C-S Bond LengthÅngström (Å)~1.77 Å
C-N Bond LengthÅngström (Å)~1.41 Å
C-C (Aromatic) Bond LengthÅngström (Å)~1.40 Å
C-S-C AngleDegrees (°)~98°
C-N-C AngleDegrees (°)~120°
Butterfly Folding AngleDegrees (°)~140° - 150°

Electronic Structure, Charge Distribution, and Molecular Orbital Characterization

DFT is essential for characterizing the electronic properties of phenothiazine derivatives by calculating their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical for determining a molecule's potential in electronic applications. samipubco.com

For phenothiazine-based systems, which are strong electron donors, the HOMO is typically localized across the electron-rich tricyclic phenothiazine framework, including the sulfur and nitrogen heteroatoms. emerald.comnih.gov The LUMO distribution depends on the substituents, but for a simple derivative like this compound, it is also expected to be delocalized over the aromatic system. A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited, which is relevant for charge transfer processes. samipubco.com

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface. These maps identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, predicting sites for nucleophilic and electrophilic attacks, respectively. nih.govnih.gov

Table 2: Predicted Electronic Properties for this compound (Illustrative) This table shows representative energy values for the frontier orbitals based on DFT calculations for similar phenothiazine compounds.

PropertyPredicted Value (eV)
HOMO Energy-5.1 to -5.4 eV
LUMO Energy-1.0 to -1.5 eV
HOMO-LUMO Energy Gap3.6 to 4.4 eV

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

To understand how molecules interact with light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice for studying excited-state properties. emerald.comacs.org It allows for the simulation of absorption and emission spectra, providing insights that are directly comparable to experimental measurements. nih.gov

Simulation of UV-Vis Absorption and Emission Spectra

TD-DFT calculations can predict the electronic transitions that occur when a molecule absorbs light. mdpi.com By calculating the energies and oscillator strengths of these transitions, a theoretical UV-Vis absorption spectrum can be generated. gaussian.com Functionals such as B3LYP, CAM-B3LYP, and M06 are often used and have shown good accuracy in reproducing experimental spectra for organic molecules. acs.orgchemrxiv.org

Phenothiazine derivatives typically exhibit two main absorption features:

High-energy bands in the UV region (around 250-300 nm) corresponding to π-π* transitions within the aromatic system. ubbcluj.ro

A lower-energy band in the near-UV or visible region (above 300 nm) attributed to an intramolecular charge transfer (ICT) transition. emerald.com

The results from TD-DFT calculations can be plotted as absorption intensity versus wavelength, often showing good agreement with experimental spectra, with typical errors in peak prediction around 10 nm. gaussian.comchemrxiv.org Similarly, TD-DFT can be used to calculate emission energies from the first excited state (S₁) to the ground state (S₀), which correspond to fluorescence. nih.gov

Table 3: Simulated vs. Experimental Absorption Maxima (λmax) (Illustrative) This table illustrates the typical correlation between TD-DFT calculated and experimentally measured absorption peaks for phenothiazine systems.

Transition TypeCalculated λmax (nm)Experimental λmax (nm)
π-π*~255~254
ICT~315~320

Analysis of Intramolecular Charge Transfer Excitations

Intramolecular charge transfer (ICT) is a fundamental process in many functional organic molecules, where photoexcitation causes a shift of electron density from a donor part of the molecule to an acceptor part. nih.govacs.org Phenothiazine is a well-known electron donor. emerald.com

TD-DFT calculations provide a detailed picture of ICT by analyzing which molecular orbitals are involved in a given electronic transition. An excitation from a HOMO localized on the phenothiazine donor to a LUMO on an acceptor moiety is a clear signature of an ICT process. acs.orgnih.gov For this compound, the ethyl groups are weakly electron-donating, so the ICT character would primarily involve charge redistribution across the phenothiazine scaffold itself upon excitation. The analysis confirms the nature of the transition (e.g., π-π* or n-π*) and quantifies the charge transfer distance and magnitude, which are crucial for applications in organic electronics and sensors. nih.gov

Correlation of Computational Results with Experimental Data

A key aspect of computational chemistry is the validation of theoretical models against experimental results. nih.gov For phenothiazine derivatives, there is generally a strong correlation between computed and measured properties.

Structural Properties: Optimized geometries from DFT calculations, such as bond lengths and the characteristic butterfly angle, show excellent agreement with data obtained from single-crystal X-ray diffraction. mdpi.com

Electrochemical Properties: The HOMO and LUMO energy levels calculated with DFT can be directly correlated with oxidation and reduction potentials measured by cyclic voltammetry. ubbcluj.ro

Optical Properties: As mentioned, UV-Vis and fluorescence spectra simulated using TD-DFT align well with experimental spectroscopic data, confirming the nature of the electronic transitions. nih.govmdpi.comnih.gov

This strong correlation between theory and experiment validates the use of DFT and TD-DFT as predictive tools, allowing researchers to design new phenothiazine-based molecules with tailored properties for specific applications before undertaking potentially complex and costly synthesis. researchgate.net

Predictive Modeling for Structure-Property Relationships of this compound

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a cornerstone of modern computational chemistry. These models establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties or biological activities. For this compound, while specific, dedicated QSAR/QSPR models are not extensively documented in publicly available literature, the principles of predictive modeling for the broader class of phenothiazine derivatives are well-established and can be applied to this specific compound.

The development of a predictive model for this compound would involve the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and are broadly categorized as constitutional, topological, geometrical, and quantum-chemical.

Table 1: Representative Molecular Descriptors for QSAR/QSPR Modeling

Descriptor CategoryExamples of DescriptorsDescription
Constitutional Molecular Weight (MW), Number of atoms, Number of rotatable bondsBased on the molecular formula and count of structural features.
Topological Wiener index, Randić index, Balaban indexDerived from the 2D representation of the molecule, describing connectivity.
Geometrical Molecular surface area, Molecular volume, Shadow indicesBased on the 3D structure of the molecule.
Quantum-Chemical HOMO/LUMO energies, Dipole moment, Partial atomic charges, Bond dissociation enthalpyCalculated using quantum mechanical methods (e.g., DFT) to describe electronic properties.

Once a comprehensive set of descriptors is calculated for a series of phenothiazine derivatives, including this compound, statistical methods such as Multiple Linear Regression (MLR) are employed to build a model that correlates a selection of these descriptors with a specific property of interest (e.g., antioxidant activity, solubility, or electronic properties).

A crucial aspect of predictive modeling for phenothiazine derivatives, including the 2,7-diethyl substituted variant, is understanding the influence of substituents on the phenothiazine core. Studies on 3,7-disubstituted phenothiazines have shown that the electronic nature of the substituents significantly impacts properties like the N-H bond dissociation enthalpy (BDE) and ionization energy (IE), which are critical for antioxidant activity. nih.govnih.govacs.org Electron-donating groups, such as the ethyl groups in this compound, are expected to decrease the BDE and IE, thereby enhancing the molecule's ability to scavenge free radicals. nih.govnih.govacs.org

The following table illustrates the predicted effect of the 2,7-diethyl substituents on key quantum-chemical descriptors relevant to the antioxidant properties of 10H-phenothiazine, based on the established trends for electron-donating groups.

Table 2: Predicted Influence of 2,7-Diethyl Substitution on Key Quantum-Chemical Descriptors of 10H-phenothiazine

DescriptorParent Phenothiazine (Predicted)This compound (Predicted Trend)Rationale
N-H Bond Dissociation Enthalpy (BDE) HigherLowerThe electron-donating ethyl groups stabilize the resulting phenothiazinyl radical through hyperconjugation and inductive effects.
Ionization Energy (IE) HigherLowerThe electron-donating nature of the ethyl groups increases the energy of the Highest Occupied Molecular Orbital (HOMO), making electron removal easier.
Proton Affinity (PA) LowerHigherThe ethyl groups increase the electron density on the phenothiazine ring system, making it more basic.
HOMO Energy LowerHigherElectron-donating groups raise the energy of the HOMO.

The development of a robust QSAR/QSPR model requires rigorous validation to ensure its predictive power. This typically involves internal validation techniques like leave-one-out cross-validation and external validation using an independent test set of compounds. The statistical quality of the model is assessed using parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE).

In the context of this compound, predictive models could be developed to estimate a range of properties. For instance, a QSPR model could predict its solubility in various solvents, which is crucial for applications in areas like organic electronics. acs.orgacs.org Similarly, a QSAR model could predict its potential as an antioxidant by correlating its structural features with its radical scavenging activity. nih.govnih.govphyschemres.orgphyschemres.org Such models would guide the rational design of new phenothiazine derivatives with tailored properties for specific applications.

Applications in Materials Science and Advanced Chemical Processes

Organic Electronics and Optoelectronics

Phenothiazine (B1677639) derivatives are widely recognized for their potential in optoelectronic applications due to their excellent electron-donating capabilities. rsc.orgemerald.com The nitrogen and sulfur heteroatoms within the central ring create an electron-rich core, making it a strong donor unit in donor-acceptor (D-A) molecular architectures. Current time information in Bangalore, IN.

Dye-Sensitized Solar Cells (DSSCs)

In the realm of DSSCs, phenothiazine-based organic dyes have emerged as a promising alternative to traditional ruthenium-based sensitizers, offering high power conversion efficiencies (PCE), low cost, and facile synthesis. ubbcluj.roresearchgate.net The phenothiazine unit typically serves as the core electron donor. The non-planar structure of the phenothiazine backbone helps to suppress intermolecular aggregation on the semiconductor surface (e.g., TiO2), which is a common cause of efficiency loss. researchgate.netresearchgate.net

For a hypothetical DSSC sensitizer (B1316253) based on 2,7-Diethyl-10H-phenothiazine, the ethyl groups would likely increase the dye's solubility and could sterically hinder aggregation. The performance of such a dye would depend on its molecular engineering, specifically the choice of the π-spacer and the acceptor/anchoring group. While no direct data exists for a 2,7-diethyl derivative, research on analogous 2,7-disubstituted phenothiazines provides insight into potential performance, as shown in the table below, which features data for related compounds.

Table 1: Photovoltaic Performance of DSSCs Based on Representative Phenothiazine Dyes This table presents data for analogous compounds to illustrate typical performance, not for this compound itself.

Dye DesignationJsc (mA/cm²)Voc (mV)FFPCE (%)Source
P2 10.845920.694.41 ubbcluj.ro
2a 17.967000.486.22 Current time information in Bangalore, IN.
2c 12.807030.564.80 Current time information in Bangalore, IN.

Organic Light-Emitting Diodes (OLEDs)

Phenothiazine derivatives are versatile materials for OLEDs, where they can be employed as fluorescent emitters, hosts for phosphorescent emitters, or as hole injection/transport layers. emerald.com Their derivatives are known for high charge carrier mobilities and thermal stability. The introduction of substituents on the phenothiazine core allows for the tuning of the emission color and efficiency. For instance, attaching different chromophores to the 2,7-positions of carbazole, a related heterocyclic system, has been shown to produce a range of emission colors. It is plausible that this compound could serve as a core for developing new blue or green emitters, or as a host material due to its potentially high triplet energy.

Table 2: Electroluminescence Data for an OLED Device Using a Phenothiazine-Decorated Carbazole Emitter This table shows representative data for a related class of materials to illustrate potential performance.

EmitterMax. Brightness (cd/m²)Current Efficacy (cd/A)Power Efficacy (lm/W)EQE (%)Source
E21 35815.74.12.7

Hole Transport Materials (HTMs) in Perovskite Solar Cells

Perovskite solar cells (PSCs) require efficient and stable hole transport materials (HTMs) to achieve high performance. Phenothiazine is an excellent candidate for the core of HTMs due to its low cost, high hole mobility, and good film-forming properties. rsc.org The introduction of substituents at the 3 and 7 positions of the phenothiazine ring with electron-donating triarylamine groups has been shown to significantly enhance hole mobility. While diethyl groups are less electronically active than triarylamines, their presence on the 2,7-positions of the phenothiazine core in a potential HTM could still contribute to favorable morphological properties and solubility for solution processing. The performance of such an HTM would be benchmarked against the standard, spiro-OMeTAD.

Table 3: Performance of Perovskite Solar Cells with Different Phenothiazine-Based Hole Transport Materials This table presents data for analogous compounds to illustrate typical performance, not for this compound itself.

HTMJsc (mA/cm²)Voc (V)FFPCE (%)Source
AZO-I 20.910.950.6312.6
AZO-II 21.600.930.7014.0
PDO2 ---20.2

Organic Semiconductors

The ability of phenothiazine derivatives to form stable radical cations and their tendency for organized molecular packing makes them suitable for use as organic semiconductors in applications like organic field-effect transistors (OFETs). emerald.com The nature of the substituents at the 2, 7, and 10 positions significantly influences the charge transport characteristics. Alkyl chains, such as the ethyl groups in this compound, are often used to improve solubility and processability, which are key for fabricating thin-film devices. rsc.org

Photoredox Catalysis and Photocatalytic Applications

Phenothiazine and its derivatives are effective organic photoredox catalysts, capable of initiating chemical transformations upon irradiation with visible light. They can be easily excited to a state with strong reducing or oxidizing power.

Visible-Light-Driven Oxidative Coupling Reactions

Phenothiazine-based photocatalysts have been successfully used to catalyze the oxidative coupling of primary amines to imines using visible light at ambient temperatures. In these reactions, the excited state of the phenothiazine catalyst facilitates an electron transfer process. A recent computational study investigated a series of donor-acceptor pairs for photocatalysis, including 3,7-diethyl-10-(4-ethynylphenyl)-10H-phenothiazine (TEPP) as a donor unit. The study highlighted that the combination of this donor with a Zn-salen acceptor was predicted to have efficient electron-hole separation and transfer dynamics, suggesting its potential for high photocatalytic activity. This theoretical finding indicates that a 2,7-diethylphenothiazine core could be a valuable component in designing efficient photocatalysts for various organic transformations.

Photoinitiated Polymerization (e.g., Atom Transfer Radical Polymerization, ATRP)

Phenothiazine and its derivatives have emerged as highly effective organic photoredox catalysts for metal-free Atom Transfer Radical Polymerization (ATRP). scielo.bracs.org This process allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity under mild conditions, such as UV or visible light irradiation at ambient temperature. scielo.brresearchgate.net The mechanism relies on the ability of the photoexcited phenothiazine catalyst to activate dormant species, typically alkyl halides, to reversibly generate propagating radicals. acs.orgresearchgate.net

The core of the catalytic activity lies in the excited states of the phenothiazine molecule. researchgate.net Upon photoexcitation, the phenothiazine catalyst can undergo intersystem crossing to a long-lived triplet state, which is believed to be the dominant species in the degenerative electron transfer process central to photoinduced metal-free ATRP. researchgate.net Phenothiazine derivatives such as 10-phenylphenothiazine and 10-(pyren-1-yl)-10H-phenothiazine have been successfully used to polymerize a variety of monomers, including methacrylates and 4-vinylpyridine. scielo.brresearchgate.net The efficiency of these catalysts can be tuned by modifying the substituents on the phenothiazine ring. scielo.br The presence of electron-donating groups, such as the ethyl groups in this compound, can influence the redox potential and photophysical properties of the catalyst, thereby modulating its activity in polymerization reactions.

Table 1: Examples of Phenothiazine-Catalyzed Photoinitiated ATRP

Catalyst Monomer Light Source Conversion Polydispersity Index (PDI) Reference
10-(pyren-1-yl)-10H-phenothiazine (PPTh) 4-vinylpyridine (4VP) UV Light 91% (24h) ~1.25 scielo.br
Pyrene (for comparison) 4-vinylpyridine (4VP) UV Light 60% (24h) ~1.40 scielo.br
Phenothiazine Derivatives Acrylonitrile Not Specified High Low acs.org

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Electrochemical Energy Storage Systems

The electron-rich, redox-active nature of the phenothiazine heterocycle makes it an exemplary candidate for use in next-generation energy storage devices, moving away from reliance on inorganic materials like transition metal oxides. uni-freiburg.deacs.org Phenothiazine derivatives function as p-type redox-active materials, capable of reversible oxidation to stable cationic forms. acs.org

Organic Battery Electrode Materials

Phenothiazine-based polymers are highly attractive as cathode-active materials in organic batteries. d-nb.inforesearchgate.net The core phenothiazine unit can undergo two successive one-electron oxidations, first to a stable radical cation (PT•+) and then to a dication (PT2+), offering the potential for high specific capacity. acs.orgacs.org The redox potential of these processes, typically around 3.5 V vs. Li/Li+ for the first oxidation, can be finely tuned through structural modification. acs.orgd-nb.info

Introducing electron-donating substituents, such as the ethyl groups in this compound, is a key strategy to stabilize the charged cationic species. acs.org This stabilization makes the second redox process more accessible and reversible, even in common carbonate-based electrolytes, effectively unlocking higher capacities. uni-freiburg.deacs.org For instance, polymers with dimethoxy-substituted phenothiazine units have demonstrated two reversible redox processes and delivered specific capacities as high as 123 mAh g⁻¹ with excellent cycling stability. acs.org This principle allows for the design of high-performance cathodes and even symmetric all-organic batteries where the same phenothiazine polymer acts as both the positive and negative electrode material, utilizing its two distinct redox states. uni-freiburg.deacs.orgacs.org

Table 2: Redox Potentials of Substituted Phenothiazine Derivatives

Phenothiazine Derivative First Oxidation (V vs. Li/Li⁺) Second Oxidation (V vs. Li/Li⁺) Key Feature Reference
N-methyl phenothiazine ~3.5 V ~4.1 V Baseline acs.orgd-nb.info
Poly(3-norbornylphenothiazine) 3.58 V Less Reversible Polymer Backbone d-nb.info
Poly(N-styryl-3,7-dimethoxyphenothiazine) 3.36 V 3.94 V Stabilized Dication acs.org

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Redox-Active Components in Flow Batteries

Non-aqueous redox flow batteries (RFBs) represent a promising technology for large-scale energy storage, and phenothiazine derivatives are prime candidates for use as catholytes (positive electrolyte materials). acs.orggoogle.com For practical application in RFBs, the redox-active material must exhibit high solubility in the electrolyte solvent to achieve high energy density, as well as electrochemical stability. google.comgoogle.com

The substitution pattern on the phenothiazine ring is critical for enhancing solubility in the organic carbonate solvents typically used in these systems. researchgate.netgoogle.com The introduction of alkyl groups, such as in this compound, is a known strategy to improve solubility. Highly soluble liquid phenothiazines containing ether and oligoether substituents have been developed specifically for this purpose. google.com Furthermore, phenothiazine derivatives can be designed to be two-electron donors, which doubles the charge-carrying capacity compared to single-electron systems. uky.eduresearchgate.net The robust and reversible redox chemistry of the phenothiazine core, coupled with enhanced solubility from substituents like ethyl groups, makes these compounds highly suitable for high-capacity, non-aqueous RFBs. researchgate.net

Antioxidant Mechanisms and Applications in Material Stabilization

Phenothiazines are well-established as potent antioxidants, a property stemming from their electron-rich heterocyclic structure containing both nitrogen and sulfur atoms. mdpi.comnih.gov This structure allows them to function as effective electron donors and radical scavengers, thereby inhibiting oxidative degradation processes. researchgate.netresearchgate.net The primary antioxidant mechanism involves the donation of a hydrogen atom from the N-H group to a radical species, forming a stable phenothiazinyl radical that does not propagate the oxidation chain.

The antioxidant efficacy of phenothiazines can be enhanced by the presence of electron-donating groups on the aromatic rings. researchgate.netresearchgate.net The two ethyl groups in this compound increase the electron density of the ring system, making the molecule more easily oxidized and thus a more potent antioxidant. This enhanced activity makes such derivatives highly valuable for the stabilization of materials susceptible to autoxidation, including polymers, rubbers, and lubricants. mdpi.comnih.govnih.gov By terminating the radical chain reactions responsible for degradation, these phenothiazine-based additives can significantly extend the service life of various materials. nih.gov

Coordination Chemistry as Ligands for Metal Complexes

While phenothiazine and its derivatives are extensively studied for their redox and photophysical properties, their application as ligands in coordination chemistry is less common compared to traditional chelating agents like bipyridines or phenanthrolines. hud.ac.ukmdpi.com However, the structure of this compound contains several potential donor sites for metal coordination: the lone pair of electrons on the nitrogen atom, the sulfur atom, and the π-electron system of the aromatic rings.

The geometry of the phenothiazine molecule is non-planar, often described as a butterfly shape, which could present steric challenges for forming stable, well-defined complexes. researchgate.net Coordination to a metal ion could occur through the nitrogen or sulfur atom, acting as a monodentate ligand. The specific electronic and steric environment created by the ethyl substituents at the 2 and 7 positions would influence the strength and nature of this interaction. While specific studies detailing the coordination complexes of this compound are not prominent, the fundamental ability of nitrogen and sulfur heterocycles to bind to metal ions suggests potential applications in areas like catalysis or the development of functional supramolecular structures. hud.ac.uk

Design of Advanced Functional Materials

The phenothiazine scaffold is a versatile and powerful building block for the design of advanced functional materials, particularly for optoelectronic applications. researchgate.netrsc.org Its strong electron-donating character, coupled with the flexibility of functionalization at multiple sites (the N-10 position and various positions on the aromatic rings), allows for precise tuning of its electronic and physical properties. researchgate.netrsc.org

The introduction of 2,7-diethyl groups serves multiple purposes in material design. These alkyl groups enhance solubility in organic solvents, which is crucial for solution-processable devices like organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and redox flow batteries. google.commdpi.com Electronically, the ethyl groups raise the energy level of the highest occupied molecular orbital (HOMO), which can be strategically used to optimize charge injection/extraction and energy level alignment in multilayer devices. researchgate.net By combining the this compound donor core with various electron-accepting units, designers can create D-A or D-π-A type molecules with tailored properties for applications ranging from dye-sensitized solar cells to thermally activated delayed fluorescence (TADF) emitters. rsc.orgacs.orgacs.org The ability to synthesize polyfunctional phenothiazine building blocks allows for orthogonal chemical transformations, paving the way for complex and highly specialized functional materials. mdpi.com

Future Research Directions and Outlook for 2,7 Diethyl 10h Phenothiazine Research

Development of Novel Synthetic Routes for Diverse Substitution Patterns

The functional properties of phenothiazine (B1677639) derivatives are intrinsically linked to the nature and position of substituents on the tricyclic core. Future research on 2,7-Diethyl-10H-phenothiazine should prioritize the development of versatile and efficient synthetic methodologies to introduce a wide range of functional groups. While classical methods like the Bucherer-Bergs and Ullmann reactions have been historically significant for phenothiazine synthesis, modern approaches offer greater control and broader substrate scope. jmedchem.com

Key areas for future synthetic exploration include:

  • Transition-Metal-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination can be adapted for the synthesis of various N-aryl and C-N linked phenothiazine structures. nih.gov Exploring these methods for the 2,7-diethyl backbone could yield novel derivatives with tailored electronic properties.
  • Direct C-H Functionalization: Recent advances in gold-catalyzed or other metal-catalyzed C-H functionalization enable the direct introduction of substituents at specific positions of the phenothiazine ring, often with high regioselectivity. rsc.org Applying these strategies to the 2,7-diethyl core could bypass multi-step synthetic sequences.
  • Smiles Rearrangement: The reaction of 2-aminobenzenethiol with substituted 2-chloro-1-nitrobenzene derivatives, followed by Smiles rearrangement, is a powerful technique for creating substituted phenothiazines and could be adapted for the synthesis of novel analogues of this compound. nih.gov
  • The goal is to create a toolbox of reactions that allow for precise control over the electronic and steric properties of the final molecule, enabling the synthesis of a library of 2,7-diethylphenothiazine derivatives for screening in various applications.

    Exploration of Advanced Optoelectronic Devices and Architectures

    Phenothiazine and its derivatives are highly promising materials for optoelectronics due to their strong electron-donating character, non-planar "butterfly" conformation that can suppress intermolecular aggregation, and tunable photophysical properties. bohrium.comrsc.orgrsc.org The introduction of ethyl groups at the 2 and 7 positions in this compound is expected to enhance solubility and influence molecular packing, making it an interesting candidate for advanced optoelectronic applications.

    Future research should focus on:

  • Organic Light-Emitting Diodes (OLEDs): Phenothiazines are used as hole-transporting materials (HTMs), host materials for phosphorescent emitters, and as thermally activated delayed fluorescence (TADF) emitters. rsc.orgresearchgate.net Investigating this compound and its derivatives in these roles could lead to devices with improved efficiency and stability. The electron-donating nature of the phenothiazine core is crucial for these applications. researchgate.net
  • Solar Cells: In both dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs), phenothiazine-based molecules have been successfully employed as sensitizer (B1316253) dyes and HTMs. nih.govacs.org The key is to tune the frontier molecular orbital (HOMO/LUMO) energy levels to ensure efficient charge transfer. The potential of this compound in these devices warrants thorough investigation.
  • Organic Field-Effect Transistors (OFETs): The charge carrier mobility is a critical parameter for OFETs. The molecular structure and packing of phenothiazine derivatives significantly impact this property. researchgate.net Studying the thin-film morphology and charge transport characteristics of this compound is a necessary step towards its application in organic transistors.
  • A systematic study correlating the substitution patterns on the 2,7-diethylphenothiazine scaffold with device performance will be crucial for optimizing its use in optoelectronics.

    Table 1: Performance of Selected Phenothiazine-Based Optoelectronic Devices
    Device TypePhenothiazine Derivative RoleKey Performance MetricReference
    Perovskite Solar CellHole-Transporting Material (AZO-II)PCE: 14.0% acs.org
    Dye-Sensitized Solar CellSensitizer Dye (Compound 2a)PCE: 6.22% nih.gov
    Organic Light-Emitting DiodeTADF EmitterHigh Molar Extinction Coefficients researchgate.net

    Integration into Hybrid Material Systems

    The incorporation of phenothiazine units into larger organic-inorganic hybrid systems is a promising strategy for creating materials with novel functionalities. The versatility of the phenothiazine core allows for its integration into various matrices, including polymers and silica-based structures. mdpi.com

    Future research directions for this compound in this area include:

  • Polymer-Based Materials: Functionalizing this compound with polymerizable groups would allow for its incorporation into redox-active polymers. Such polymers have shown significant promise as cathode materials in rechargeable batteries, demonstrating high cycling stability and high discharge potentials. researchgate.net
  • Silica (B1680970) Hybrid Materials: Covalent anchoring of phenothiazine derivatives to mesoporous silica has been used to create materials for sensing applications. Functionalizing this compound with moieties like triethoxysilanes would enable its integration into such hybrid frameworks.
  • Supramolecular Assemblies: The non-planar structure of phenothiazine influences its self-assembly properties. Investigating how the 2,7-diethyl substitution pattern affects intermolecular interactions could lead to the design of new supramolecular structures with applications in sensing and photodynamic therapy. rsc.orgnews-medical.net
  • Deeper Understanding of Redox Mechanisms and Electrocatalytic Pathways

    The electrochemistry of phenothiazines is central to many of their applications. They typically undergo reversible one-electron oxidation to form a stable radical cation, and in some cases, a second oxidation to a dication. mdpi.comacs.org This redox activity is key to their use in energy storage and catalysis.

    For this compound, future work should aim for:

  • Detailed Electrochemical Characterization: Techniques like cyclic voltammetry should be used to precisely determine the redox potentials of this compound and its derivatives. This data is fundamental for designing energy storage systems and electrocatalytic cycles.
  • Redox Shuttles in Batteries: Phenothiazines are being explored as redox shuttles for overcharge protection in lithium-ion batteries and as the active component in redox flow batteries. researchgate.net Understanding the stability of the oxidized forms of this compound is critical for these applications. Unlocking the second oxidation process in a stable manner is a key challenge that could significantly increase specific capacity. acs.org
  • Photoredox Catalysis: Phenothiazine derivatives are effective photoredox catalysts for a variety of organic transformations, such as the oxidative coupling of amines. rsc.org The electron-rich nature of the core makes them potent photo-reductants. The specific redox and photophysical properties of this compound could make it a tailored catalyst for specific reactions.
  • A thorough investigation into the degradation mechanisms of its oxidized species is also necessary to design more robust and long-lasting systems. nih.gov

    Table 2: Electrochemical Properties of Phenothiazine Derivatives
    DerivativeRedox ProcessPotential (V vs. reference)Reference
    Phenothiazine (PTZ)E1/2 (PTZ/PTZ•+)0.758 V vs. DmFc0/+ mdpi.com
    N-methyl phenothiazineDischarge Potential3.5 V vs. Li/Li+ acs.org
    X-PSDMPTE1/2 (1st oxidation)3.36 V vs. Li/Li+ acs.org
    X-PSDMPTE1/2 (2nd oxidation)3.94 V vs. Li/Li+ acs.org

    Predictive Computational Design of Next-Generation Analogues

    Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for predicting the properties of new materials before their synthesis. mdpi.commdpi.com This approach can save significant time and resources.

    For this compound, a computational-led design strategy should be employed to:

  • Predict Optoelectronic Properties: DFT calculations can accurately predict the HOMO/LUMO energy levels, energy gaps, and absorption spectra of novel analogues. mdpi.comacs.org This allows for the in-silico screening of large numbers of potential structures to identify candidates with optimal properties for applications like solar cells.
  • Elucidate Structure-Property Relationships: Computational studies can provide deep insights into how different substituents at various positions on the 2,7-diethylphenothiazine core influence its geometry, electronic structure, and photophysical behavior. nih.gov
  • Model Intermolecular Interactions: Understanding how molecules of this compound pack in the solid state is crucial for applications in OFETs. Computational modeling can predict these packing motifs and their resulting charge transport properties.
  • Investigate Reaction Mechanisms: DFT can be used to model reaction pathways, such as those in electrocatalysis, to understand the role of intermediates and transition states, guiding the design of more efficient catalysts. nih.gov
  • By integrating computational design with synthetic efforts, the development of next-generation analogues of this compound can be accelerated, paving the way for its use in high-performance materials and devices.

    Q & A

    Q. What are the recommended synthetic routes for 2,7-Diethyl-10H-phenothiazine derivatives, and how can reaction yields be optimized?

    Answer:

    • Sonogashira Coupling : A key method involves coupling 10-ethynyl-10H-phenothiazine with aryl halides (e.g., 1-iodo-4-nitrobenzene) using tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide in THF/triethylamine. This reaction typically yields ~6.9% under standard conditions .
    • Ester Hydrolysis : Derivatives like 4-[2-(10H-phenothiazin-10-yl)ethyl]benzoic acid are synthesized via hydrolysis of methyl esters using NaOH in 1,4-dioxane/water (79% yield) .
    • Optimization Strategies : Improve yields by optimizing catalyst loading (e.g., 5–10 mol% Pd), solvent polarity, and reaction time. Purity can be enhanced via gel permeation chromatography .

    Q. How should researchers validate the structural integrity of synthesized this compound derivatives?

    Answer:

    • NMR/MS Analysis : Confirm molecular identity using 1H^1H-NMR (e.g., δ = 8.21–7.10 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) with <2 ppm mass error .
    • X-ray Crystallography : Use SHELXL/SHELXS for single-crystal refinement. For example, triclinic crystals (space group P1P1, a=8.1891A˚a = 8.1891 \, \text{Å}) validate molecular packing .
    • Melting Points : Record consistent melting points (e.g., 150–151°C for hydroxamic acid derivatives) to confirm purity .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in biological activity data for this compound-based HDAC inhibitors?

    Answer:

    • Assay Standardization : Use uniform HDAC isoform panels (e.g., HDAC1/6) and cell lines (e.g., HeLa) to minimize variability. Validate results with positive controls like trichostatin A .
    • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups) on IC50_{50} values. For example, 2-methoxy derivatives show enhanced selectivity due to steric and electronic modulation .
    • Statistical Analysis : Apply multivariate regression to correlate logPP, polar surface area, and bioactivity .

    Q. What computational methods are suitable for predicting the photophysical properties of this compound derivatives?

    Answer:

    • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict absorption spectra (e.g., λmax_{\text{max}} ~350 nm for fluorescence-active derivatives) .
    • TD-DFT : Simulate excited-state transitions to assign experimental UV-Vis peaks (e.g., π→π* transitions in phenothiazine cores) .
    • Molecular Dynamics (MD) : Model aggregation behavior in solvents (e.g., dichloromethane) to explain crystallization trends .

    Q. How should researchers address low yields in Sonogashira coupling reactions for phenothiazine derivatives?

    Answer:

    • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. PdCl2_2(PPh3_3)2_2 to improve turnover. Copper-free conditions may reduce side reactions .
    • Solvent Effects : Replace THF with DMF or toluene to enhance solubility of aryl halides .
    • Post-Reaction Workup : Use silica gel chromatography with gradient elution (hexane/EtOAc) to isolate non-polar byproducts .

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